molecular formula C16H14ClNO3 B6407775 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261981-88-7

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6407775
CAS RN: 1261981-88-7
M. Wt: 303.74 g/mol
InChI Key: RZIMQLHTFHSDQO-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% (2C5-DPCA) is an organic compound with a wide range of applications in the scientific research community. It is composed of a chlorine atom and a phenyl group attached to a benzoic acid molecule. 2C5-DPCA is a versatile compound that has been used in a variety of studies for its unique properties.

Scientific Research Applications

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of a variety of compounds. It has also been used in studies of the photochemistry of organic compounds, as well as in the study of the reactivity of organic molecules. Additionally, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% has been used in the study of the structure and properties of proteins and other biomolecules.

Mechanism of Action

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% has been found to act as a proton transfer agent in the presence of an acid or base. It is also known to act as a reducing agent in the presence of certain metals. Additionally, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% has been found to act as a catalyst in the synthesis of certain compounds.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as serine proteases. It has also been found to have antioxidant and anti-inflammatory properties. Additionally, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its synthesis method is relatively straightforward. Additionally, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% is a versatile compound with a variety of applications. However, there are some limitations to its use in lab experiments. 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% is a hazardous compound, and proper safety precautions must be taken when handling it. Additionally, it can be difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for the use of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%. It could be used in the development of new drugs and therapies, as well as in the study of the structure and function of proteins and other biomolecules. Additionally, it could be used in the synthesis of new compounds with unique properties. Finally, it could be used in the study of the photochemistry of organic compounds.

Synthesis Methods

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized by a three-step process. The first step is to react 2-chlorobenzoic acid with an amine such as dimethylamine. This reaction produces an amide, which is then reacted with a diazonium salt to form a diazonium intermediate. The final step is to reduce the diazonium intermediate with a reducing agent such as sodium borohydride to form 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%. This synthesis method is simple and efficient and has been used in many studies.

properties

IUPAC Name

2-chloro-5-[3-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-18(2)15(19)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIMQLHTFHSDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691319
Record name 4-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid

CAS RN

1261981-88-7
Record name 4-Chloro-3'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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